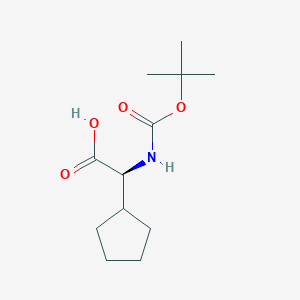

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

説明

特性

IUPAC Name |

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427277 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109183-72-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

CAS Number: 109183-72-4

Introduction: Unlocking New Therapeutic Potential with a Unique Building Block

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Boc-L-cyclopentylglycine, is a non-proteinogenic amino acid derivative that has emerged as a critical building block in pharmaceutical research and development. Its unique structure, featuring a bulky cyclopentyl side chain, imparts desirable physicochemical properties to parent molecules, making it a valuable asset in the design of novel therapeutics.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for its strategic incorporation into peptide chains and other complex molecular architectures, providing a robust and versatile tool for medicinal chemists. This guide offers a comprehensive overview of Boc-L-cyclopentylglycine, from its fundamental properties and synthesis to its strategic application in drug discovery, with a focus on enabling researchers to leverage its full potential.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109183-72-4 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥95-99% (method dependent) | [1][4] |

| Optical Rotation | [α]D²⁰ = -9 ± 1º (c=1 in MeOH) | [1] |

| XLogP3 | 2.4 | [5] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | [3] |

Safety and Handling

This compound is classified as an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a fume hood.[7]

Synthesis and Manufacturing

The synthesis of Boc-L-cyclopentylglycine is typically achieved through the protection of the amine group of the parent amino acid, L-cyclopentylglycine. The use of di-tert-butyl dicarbonate, commonly known as (Boc)₂O, is a standard and efficient method for this transformation.[8][9]

General Protocol for Boc Protection of L-Cyclopentylglycine

This protocol is a standard procedure adapted for the synthesis of the title compound. The causality behind these steps lies in creating the optimal conditions for the nucleophilic amino group of L-cyclopentylglycine to attack the electrophilic carbonyl carbon of (Boc)₂O, while maintaining the integrity of the chiral center.

Step 1: Solubilization and Basification L-cyclopentylglycine is dissolved in an aqueous solution. A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the amino group, thereby increasing its nucleophilicity.[9] This is a critical step as the free amine is the reactive species.

Step 2: Addition of the Protecting Agent (Boc)₂O, dissolved in a suitable organic solvent (e.g., dioxane), is added to the reaction mixture, often in batches.[8][9] This controlled addition helps to manage the reaction temperature and ensure efficient protection.

Step 3: Reaction Monitoring The reaction is stirred at room temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

Step 4: Work-up and Extraction Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is washed with a non-polar solvent like n-hexane to remove unreacted (Boc)₂O and other non-polar impurities.[8] The pH of the aqueous layer is then carefully adjusted to be acidic (pH ~3) using an acid such as hydrochloric acid. This protonates the carboxylic acid group of the product, making it less water-soluble.[8] The product is then extracted into an organic solvent, such as ethyl acetate or dioxane.[8]

Step 5: Purification and Isolation The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[8] The crude product can be further purified by crystallization, typically from a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), to yield the final product as a white solid.[8]

Caption: Role of Boc-L-cyclopentylglycine in developing Angiotensin II antagonists.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists to rationally design and synthesize more effective and durable drug candidates. Its ability to confer lipophilicity, conformational rigidity, and metabolic stability makes it an invaluable component in the development of next-generation peptide and small molecule therapeutics. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the importance of unique building blocks like Boc-L-cyclopentylglycine in the drug discovery pipeline is set to increase.

References

-

Samanen, J., et al. (1987). Synthesis of angiotensin II antagonists with variations in position 5. Journal of Medicinal Chemistry, 30(10), 1719-24. [Link]

-

Crysdot LLC. This compound. [Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Organic Synthesis with Boc-L-Cyclopentylglycine from Reliable Suppliers. [Link]

-

CUSABIO. Boc-L-Cyclopentylglycine. [Link]

-

Patsnap. Preparation method of Boc-glycine. [Link]

-

Burnier, J., et al. (1994). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. Archives of Internal Medicine, 154(1), 25-35. [Link]

- Google Patents.

-

de Gasparo, M., et al. (2020). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 25(17), 3879. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cusabio.com [cusabio.com]

- 5. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid for Advanced Drug Discovery

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Peptide and Small Molecule Drug Design

In the landscape of modern drug discovery, the pursuit of enhanced therapeutic profiles—encompassing improved potency, selectivity, metabolic stability, and cell permeability—has driven the exploration of molecular scaffolds beyond nature's canonical set of twenty proteinogenic amino acids. Among the diverse array of synthetic building blocks, non-proteinogenic amino acids (npAAs) have emerged as powerful tools for medicinal chemists. (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a chiral derivative of glycine, stands as a noteworthy example of such a strategic building block.

The incorporation of a cyclopentyl moiety onto the α-carbon of glycine introduces a significant conformational constraint. This rigidity can lock a peptide backbone into a specific bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby enhancing affinity and selectivity. Furthermore, the lipophilic nature of the cyclopentyl group can improve membrane permeability and shield the adjacent peptide bonds from enzymatic degradation, thus prolonging the in vivo half-life of the therapeutic candidate.

This technical guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide validated protocols to empower the seamless integration of this valuable building block into your research and development workflows.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| CAS Number | 109183-72-4 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | Commercially available |

| Storage Conditions | Sealed in a dry, room temperature environment. For long-term storage, -20°C is recommended. | [3][4] |

| Solubility | Soluble in various organic solvents. | General knowledge |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-cyclopentylacetic acid | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that can be approached through various synthetic routes. A common strategy involves the synthesis of the parent amino acid, (S)-2-amino-2-cyclopentylacetic acid, followed by the protection of the α-amino group with the tert-butoxycarbonyl (Boc) moiety.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis of the Core Amino Acid

The synthesis of the unnatural amino acid core can be achieved through methods such as the Strecker synthesis or asymmetric synthesis protocols to establish the desired (S)-stereochemistry at the α-carbon.

Boc Protection of the α-Amino Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry.[] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for a temporary protecting group in stepwise peptide synthesis.[][6]

Mechanism of Boc Protection:

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, followed by the loss of a tert-butoxycarbonyl group, which subsequently decomposes to carbon dioxide and tert-butanol.[7]

Experimental Protocol: Boc Protection of (S)-2-amino-2-cyclopentylacetic acid

-

Dissolution: Dissolve (S)-2-amino-2-cyclopentylacetic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic byproducts. The desired product, this compound, is then extracted into an organic solvent, dried, and purified, typically by crystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals for the cyclopentyl, tert-butyl, and α-proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.45 | singlet (s) |

| Cyclopentyl-CH₂ | 1.50 - 1.90 | multiplet (m) |

| Cyclopentyl-CH | 2.10 - 2.30 | multiplet (m) |

| α-CH | 4.10 - 4.30 | doublet (d) |

| NH | 5.00 - 5.30 | doublet (d) |

| COOH | 10.0 - 12.0 | broad singlet (br s) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the cyclopentyl ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| Cyclopentyl-CH₂ | 25.0 - 35.0 |

| Cyclopentyl-CH | ~40.0 |

| α-C | ~60.0 |

| C(CH₃)₃ | ~80.0 |

| C=O (Boc) | ~155.0 |

| COOH | ~175.0 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (carbamate) | ~3300 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=O stretch (carbamate) | ~1690 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The predicted exact mass is 243.1471 g/mol .[1] Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Conformationally Constrained Peptides

The primary application of this npAA is in the synthesis of peptides with restricted conformational freedom. By incorporating the cyclopentylglycine residue, medicinal chemists can induce specific secondary structures, such as β-turns, which are often critical for receptor recognition and biological activity. This pre-organization of the peptide backbone can lead to a significant increase in binding affinity and selectivity for the target protein.

Enhancing Metabolic Stability and Cell Permeability

The bulky and lipophilic cyclopentyl group can sterically hinder the action of proteases, thereby increasing the metabolic stability of the resulting peptide. Furthermore, the increased lipophilicity can enhance the ability of the peptide to cross cell membranes, a crucial property for targeting intracellular proteins.

Neuropharmacology: NMDA Receptor Antagonism

The deprotected form of the title compound, L-Cyclopentylglycine, has been identified as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. The unique conformational constraints imposed by the cyclopentyl group are likely responsible for its selective interaction with the NMDA receptor.

Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of this amino acid to a growing peptide chain on a solid support.

Boc-SPPS Workflow

Caption: A typical cycle for the incorporation of Boc-(S)-cyclopentylglycine in solid-phase peptide synthesis.

Step-by-Step Coupling Protocol

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or MBHA) that has the preceding amino acid already coupled and its Nα-Boc group removed.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.

-

Washing: Thoroughly wash the resin with DCM and then with a solvent like isopropanol to remove residual TFA, followed by washes with DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

-

Activation and Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., ninhydrin test) to ensure the coupling reaction has gone to completion.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a strategically valuable building block for the synthesis of advanced peptide and small molecule drug candidates. Its ability to impart conformational rigidity, enhance metabolic stability, and improve cell permeability offers a powerful approach to overcoming many of the challenges associated with traditional peptide therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage this unique non-proteinogenic amino acid in their quest for novel and improved therapies.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

- Fulcrand, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding D-Cyclopentylglycine: Properties, Uses, and Sourcing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13890989, 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. Retrieved from [Link]

- Agami, C., & Couty, F. (2002).

-

University of Regensburg. (n.d.). 13C NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentaneacetic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MedChemExpress. (n.d.). This compound | 氨基酸衍生物| MCE. Retrieved from [Link]

- Wagner, D., et al. (2019).

- Brimble, M. A., et al. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533-548.

- Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260.

- Vinogradov, A. A., et al. (2019). Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. Journal of the American Chemical Society, 141(10), 4167-4181.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Ghaffari, R., et al. (2021). Identification of candidate repurposable drugs to combat COVID-19 using a signature-based approach. Scientific Reports, 11(1), 1-13.

- Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374564, (2S)-2-amino-2-cyclopentylacetic acid. Retrieved from [Link]

-

Primas, N. (Ed.). (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI. Retrieved from [Link]

Sources

- 1. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 109183-72-4|this compound|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid molecular weight

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, commonly known in scientific literature as Boc-L-cyclopentylglycine, is a non-proteinogenic amino acid derivative that has become an invaluable building block in medicinal chemistry and peptide science. Its unique structural features—a bulky cyclopentyl side chain combined with a readily cleavable tert-butoxycarbonyl (Boc) protecting group—enable the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and core applications, with a focus on its strategic role in the solid-phase synthesis of next-generation peptide-based therapeutics. We will explore the causal relationship between its molecular architecture and its ability to confer improved stability, bioavailability, and target selectivity to novel drug candidates.

Introduction: The Strategic Value of Unnatural Amino Acids

The development of peptide-based drugs has often been hampered by the inherent limitations of their natural amino acid constituents, namely their susceptibility to proteolytic degradation and poor membrane permeability, which curtails oral bioavailability. The integration of unnatural amino acids (UAAs) into peptide sequences is a field-proven strategy to overcome these liabilities. Boc-L-cyclopentylglycine is a premier example of a UAA designed for this purpose.[1]

The defining feature of this compound is its cyclopentyl moiety, which replaces the simple hydrogen on the alpha-carbon of glycine. This modification imparts significant steric bulk and lipophilicity.[1] In the context of a peptide backbone, this alteration serves two primary functions:

-

Steric Shielding: The cyclopentyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise cleave the peptide bonds, thereby extending the molecule's in-vivo half-life.

-

Conformational Rigidity: The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

The N-terminal amine is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis. This acid-labile protecting group is stable through coupling reactions but can be quantitatively removed under mild acidic conditions, allowing for the stepwise and controlled elongation of a peptide chain.

Physicochemical and Structural Characterization

Accurate characterization of starting materials is a prerequisite for reproducible and reliable synthesis. The key identifiers and properties of Boc-L-cyclopentylglycine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [2] |

| Synonyms | Boc-L-cyclopentylglycine, N-Boc-(S)-cyclopentylglycine | [1][2] |

| CAS Number | 109183-72-4 | [3][4][5] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][5][6] |

| Molecular Weight | 243.30 g/mol | [3][4][5][6][7] |

| Appearance | White to off-white solid | [3] |

Quality Control and Analytical Validation

To ensure the integrity of peptide synthesis, the identity and purity of Boc-L-cyclopentylglycine must be rigorously validated. The industry-standard methods for this validation are self-verifying and essential for regulatory compliance and experimental success.

Structural Confirmation via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary technique for confirming the molecular structure. A validated spectrum should be consistent with the expected structure, showing characteristic signals for the protons of the cyclopentyl ring, the alpha-carbon, and the nine equivalent protons of the tert-butyl group of the Boc protector.[3] The Certificate of Analysis for this compound typically confirms that the ¹H NMR spectrum is consistent with its structure.[3]

Purity Assessment

The purity of the reagent is critical, as impurities can lead to the formation of deletion or modified sequences in the final peptide. Purity is typically quantified by NMR or High-Performance Liquid Chromatography (HPLC). For use in pharmaceutical-grade synthesis, a purity of ≥97% is standard.[3]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

Boc-L-cyclopentylglycine is primarily employed as a building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The workflow for incorporating this UAA into a growing peptide chain is a cyclical process involving deprotection, activation, and coupling.

The SPPS Incorporation Cycle: A Step-by-Step Protocol

The following protocol outlines the key steps for coupling Boc-L-cyclopentylglycine to a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation: The solid support resin (e.g., Merrifield resin) with the nascent peptide chain is swelled in a suitable solvent like Dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This exposes the free amine for the next coupling step. The causality here is the acid-lability of the Boc group, which is cleaved to release isobutylene and carbon dioxide.

-

Washing and Neutralization: The resin is thoroughly washed with DCM to remove residual TFA and byproducts. It is then neutralized with a base, such as Diisopropylethylamine (DIEA), in DCM to prepare the free amine for nucleophilic attack.

-

Amino Acid Activation: In a separate vessel, Boc-L-cyclopentylglycine (typically 2-4 equivalents) is pre-activated. This is achieved by converting the carboxylic acid to a more reactive species. A common and highly efficient method is the use of a carbodiimide activator like Diisopropylcarbodiimide (DIC) in the presence of an additive like Hydroxybenzotriazole (HOBt) to form an active ester. This step is critical to ensure a rapid and high-yield coupling reaction.

-

Coupling: The activated Boc-L-cyclopentylglycine solution is added to the neutralized resin. The free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group, forming a new peptide bond. The reaction is allowed to proceed for 1-2 hours.

-

Final Wash: The resin is washed extensively with DCM and other solvents (like isopropanol and methanol) to remove unreacted reagents and soluble byproducts, yielding a clean, elongated peptide ready for the next cycle.

This entire process is illustrated in the workflow diagram below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 109183-72-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 6. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid structure

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of Non-Natural Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery and chemical biology, the ability to move beyond the canonical 20 proteinogenic amino acids has unlocked unprecedented opportunities for molecular design. Non-natural amino acids serve as powerful tools for crafting molecules with enhanced therapeutic properties, from increased metabolic stability to improved target affinity and novel functionalities.[1] Among these crucial building blocks is this compound, a compound that marries the steric influence of a cyclopentyl moiety with the strategic utility of the tert-butyloxycarbonyl (Boc) protecting group.

This technical guide provides an in-depth examination of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its core chemical properties, explore validated synthesis and deprotection protocols, and illuminate its applications as a chiral building block in the synthesis of sophisticated peptidomimetics and therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative.[1][2] Its structure is characterized by an α-carbon substituted with a cyclopentyl group, imparting significant lipophilicity and conformational constraint. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis.[3][]

Chemical Structure and Identifiers

-

IUPAC Name: (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[5]

-

Stereochemistry: The "(S)" designation indicates the specific spatial arrangement of the groups around the chiral α-carbon center.

Physicochemical and Handling Data

A summary of the key quantitative data and handling information for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 109183-72-4 | [6][7][8][9][10] |

| Molecular Formula | C₁₂H₂₁NO₄ | [6][7][10][11] |

| Molecular Weight | 243.30 g/mol | [6][7][8][10][11] |

| Appearance | White to off-white solid | [8][10] |

| Purity | Typically ≥97% | [8][10] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [8][10] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [8][10] |

| Solubility | Soluble in DMSO, PEG300, and other organic solvents | [6] |

The Boc Protecting Group: A Cornerstone of Chemical Synthesis

The strategic use of protecting groups is fundamental to multi-step organic synthesis, particularly in peptide chemistry.[3] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique combination of stability and controlled, acid-mediated removal.[3][][12]

Mechanism of Action and Key Features

-

Inertness: The Boc group renders the highly nucleophilic α-amino group chemically inert under a wide range of conditions, including basic, nucleophilic, and reductive environments.[3] This prevents unwanted side reactions during processes like peptide coupling.

-

Acid Lability: The key advantage of the Boc group is its facile cleavage under moderately acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][13] This deprotection proceeds via a stable tert-butyl cation intermediate, which fragments into isobutylene and carbon dioxide.[3]

-

Orthogonality: The Boc group is stable to catalytic hydrogenation, a condition often used to remove other protecting groups like benzyloxycarbonyl (Cbz), providing valuable orthogonality in complex synthetic strategies.[3]

Workflow: Boc Protection and Deprotection

The following diagram illustrates the fundamental chemical transformations involved in the protection of an amino acid with di-tert-butyl dicarbonate (Boc₂O) and its subsequent deprotection using a strong acid.

Caption: General workflow for Boc protection and deprotection of amino acids.

Synthetic Protocols

While numerous methods exist for synthesizing non-natural amino acids, a common and effective approach involves the Boc protection of a synthesized amino acid precursor.[14][15]

Representative Synthesis of a Boc-Protected Non-Natural Amino Acid

This protocol describes a general method for the introduction of the Boc group onto an amino acid using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient procedure.[16]

Objective: To protect the α-amino group of a precursor amino acid.

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Base: Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

-

Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetone/Water[17][18]

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1N Hydrochloric Acid (HCl) or Citric Acid solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

-

Dissolution: Dissolve the starting amino acid (1.0 eq) in the chosen solvent system (e.g., 1:1 dioxane/water) containing the base (e.g., TEA, 2.0 eq). Stir the mixture at room temperature until a clear solution is obtained.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or as a solution in the organic co-solvent. The reaction is often mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Solvent Removal: If a water-miscible organic solvent like dioxane, THF, or acetone was used, remove it under reduced pressure using a rotary evaporator.

-

Aqueous Workup - Extraction: Dilute the remaining aqueous residue with water and perform an initial wash with a nonpolar solvent like ether or hexanes to remove unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 using cold 1N HCl or a citric acid solution.[17] The Boc-protected amino acid will typically precipitate as a white solid or an oil.

-

Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amino acid, which can be further purified by crystallization or chromatography if necessary.

Applications in Drug Discovery and Peptide Science

This compound is not merely a synthetic intermediate; it is a strategic component for engineering next-generation therapeutics.[] The incorporation of non-natural amino acids is a key strategy for creating peptidomimetics with superior pharmacological profiles compared to their natural peptide counterparts.[15]

Enhancing Peptide Therapeutics

-

Improved Stability: The cyclopentyl side chain provides steric bulk that can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

-

Conformational Rigidity: The cyclic nature of the side chain restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.

-

Modulation of Physicochemical Properties: The lipophilic cyclopentyl group can be used to fine-tune the solubility and membrane permeability of a peptide drug candidate, improving its overall pharmacokinetic profile.

Case Study: Building Blocks for BH3-Mimetics

A prominent area where such building blocks are critical is in the development of inhibitors of protein-protein interactions (PPIs). For example, the BCL-2 family of proteins, which are key regulators of apoptosis, are high-value targets in oncology.[19] Drugs that mimic the BH3 domain of pro-apoptotic proteins (BH3-mimetics) can restore the cell death pathway in cancer cells. The design of these mimetics often involves non-natural amino acids to replicate the helical structure of the BH3 domain and to form key hydrophobic interactions in the binding pocket of proteins like BCL-2.[19] The cyclopentyl group of this molecule is well-suited to serve as a hydrophobic pharmacophore in such applications.

The following diagram illustrates the logical relationship in applying this compound to drug design.

Caption: Logic flow from building block to therapeutic candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its reagents.

-

Hazard Identification: Based on data for structurally related compounds, this chemical should be treated as a potential irritant. GHS hazard statements for similar molecules include:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, follow the temperature guidelines provided in Table 1.[6][7][8] Keep away from strong acids and oxidizing agents.

Conclusion

This compound is a highly valuable, chiral building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides chemists with a powerful tool for constructing complex molecular architectures. Its utility in generating peptidomimetics with enhanced stability, potency, and favorable pharmacokinetic properties underscores its importance in the development of novel therapeutics targeting a range of diseases, from cancer to metabolic disorders. The principles and protocols outlined in this guide serve as a comprehensive resource for the effective application of this compound in demanding research and development settings.

References

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer. [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. ACS Publications. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. [Link]

-

This compound. Crysdot LLC. [Link]

-

Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]

-

Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]

-

Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Royal Society of Chemistry. [Link]

-

This compound. MCE. [Link]

-

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem - NIH. [Link]

-

(2s)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChemLite. [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. PubMed Central. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - (2s)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | TargetMol [targetmol.com]

- 7. 109183-72-4|this compound|BLD Pharm [bldpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]

- 16. jk-sci.com [jk-sci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. BOC deprotection [ms.bzchemicals.com]

- 19. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid solubility

An In-depth Technical Guide to the Solubility of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the amino acid glycine, is a crucial building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[1][2][3] Its unique structure, featuring a bulky cyclopentyl group and a lipophilic tert-butoxycarbonyl (Boc) protecting group, significantly influences its physicochemical properties, most notably its solubility.[2] Understanding and accurately determining the solubility of this compound is paramount for its effective use in synthetic chemistry and for the formulation of potential drug candidates.[4][5][6] Poor aqueous solubility, for instance, can pose significant challenges in formulation and bioavailability.[7] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering detailed protocols for its determination and a discussion of the factors that influence it.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C12H21NO4 | [1][2][8][9][10] |

| Molecular Weight | 243.30 g/mol | [1][2][8][10][11] |

| Appearance | White to off-white solid/powder | [1][2][8][9][10] |

| Predicted XLogP3 | 2.4 | [9][10][11] |

| Predicted Density | 1.137 ± 0.06 g/cm³ | [9][10] |

| Predicted Boiling Point | 393.5 ± 25.0 °C | [9][10] |

| Topological Polar Surface Area | 75.6 Ų | [11] |

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A higher value suggests greater lipid solubility.

Theoretical Framework for Solubility

The solubility of this compound is a complex interplay of its constituent functional groups and the overall molecular architecture.

The Role of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis.[12] Its presence significantly impacts solubility. The bulky tert-butyl group increases the lipophilicity of the molecule, generally decreasing its solubility in polar solvents like water and enhancing its solubility in nonpolar organic solvents.[13]

Influence of the Cyclopentyl Moiety

Similar to the Boc group, the cyclopentyl ring is a nonpolar, hydrophobic moiety. This feature further contributes to the compound's overall lipophilicity, suggesting a preference for less polar solvent systems. The introduction of such hydrophobic groups into amino acid structures is known to decrease aqueous solubility.

The Carboxylic Acid and pH-Dependent Solubility

The presence of a carboxylic acid group introduces pH-dependent solubility.[7][14] In aqueous solutions, the carboxylic acid can exist in its protonated (neutral) form or its deprotonated (anionic) form, depending on the pH of the medium.

-

At low pH (acidic conditions): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and thus expected to have lower solubility in water.

-

At high pH (basic conditions): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The introduction of a charge generally increases the polarity of the molecule, leading to enhanced solubility in polar solvents like water.

This pH-dependent behavior is a critical consideration in both synthetic workups and formulation development.

Experimental Determination of Solubility

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.[4][6]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solution (often in DMSO).[6] This method is rapid, requires a small amount of compound, and is suitable for high-throughput screening in early drug discovery.[15]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid compound.[6][7] This is a more time-consuming measurement but provides the definitive solubility value under specific conditions.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration.[4]

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the measured concentration in the saturated supernatant (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and reaches equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

-

Extended Equilibration Time: Allows the dissolution process to reach a true thermodynamic equilibrium.

-

Careful Phase Separation: Prevents undissolved particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Factors Influencing Solubility

Several factors can significantly alter the measured solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. [4]Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

-

Purity of the Compound: Impurities can affect the measured solubility. [7]* Ionic Strength of the Medium: The presence of salts in the solvent can either increase or decrease solubility (salting-in or salting-out effects).

Safety and Handling

This compound is classified as an irritant. [11][16]

-

Hazard Statements:

-

H315: Causes skin irritation. [11][16] * H319: Causes serious eye irritation. [11][16] * H335: May cause respiratory irritation. [11][16]* Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [17] * Avoid inhalation of dust. [17] * Avoid contact with skin and eyes. [17] Always consult the material safety data sheet (MSDS) before handling this compound. [17]

-

Conclusion

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2011).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Boc-D-cyclopentylglycine. Chem-Impex.

- Boc-L-cyclopentylglycine. Chem-Impex.

- This compound-COA-270682. MedChemExpress.

- Buy Boc-L-Cyclopentylglycine Industrial Grade

- This compound. Crysdot LLC.

- 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem.

- 109183-72-4, Boc-L-Cyclopentylglycine Formula. ECHEMI.

- This compound. MedChemExpress.

- chemical label 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. ECHA.

- Solubilities of Amino Acids in Different Mixed Solvents. (1981). Indian Journal of Chemistry.

- SAFETY D

- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). MDPI.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 15. researchgate.net [researchgate.net]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.com [fishersci.com]

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid stability

An In-depth Technical Guide to the Stability of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. Its utility as a building block is critically dependent on the integrity of the tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive technical overview of the stability of this compound, detailing the core principles of the Boc group's chemical behavior, primary degradation pathways, and recommended protocols for storage, handling, and stability assessment. We delve into the rationale behind forced degradation studies and present robust analytical methodologies for monitoring the compound's purity and degradation profile, equipping researchers with the foundational knowledge required for its effective application in drug development.

Introduction: The Role of this compound in Synthesis

The strategic incorporation of synthetic amino acids is a cornerstone of modern drug design, allowing for the modulation of peptide conformation, metabolic stability, and receptor affinity. This compound serves as a valuable chiral building block, where the cyclopentyl moiety introduces steric bulk and lipophilicity. The temporary protection of its α-amino group is essential to prevent uncontrolled polymerization during peptide coupling reactions.[1]

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2][3] Its popularity stems from a crucial chemical dichotomy: it is remarkably stable under a wide array of synthetic conditions, including basic, nucleophilic, and reductive environments, yet can be cleaved cleanly under mild acidic conditions.[2][] This "orthogonal" stability profile is fundamental to multi-step synthetic strategies.[5] A thorough understanding of the stability of this compound is therefore not merely a matter of good storage practice; it is a prerequisite for its successful and efficient use in complex synthetic endeavors.

Physicochemical and Handling Profile

A clear understanding of the compound's basic properties is the first step in ensuring its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [6][7] |

| Molecular Weight | 243.30 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 109183-72-4 | [6] |

| Purity (Typical) | ≥97.0% | [6][8] |

Recommended Storage and Handling

Proper storage is paramount to prevent inadvertent degradation. Based on supplier recommendations and the chemical nature of the Boc group, the following conditions are advised.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Rationale |

| Long-Term Storage | -20°C | Up to 3 years | Minimizes potential for slow thermal degradation and preserves integrity over extended periods.[6] |

| Short-Term Storage | 2-8°C | Up to 2 years | Suitable for routine use, keeping the compound readily accessible while ensuring stability.[9] |

| In Solvent | -80°C / -20°C | 6 months / 1 month | Stability in solution is significantly reduced; freezing is essential to halt hydrolytic or solvent-mediated degradation pathways.[6] |

Core Handling Directives:

-

Hygroscopic Nature : Always handle in a dry environment (e.g., glove box or under an inert atmosphere) to prevent moisture absorption, which could facilitate hydrolysis.

-

Container Integrity : Keep containers tightly sealed.[9] Opened containers must be carefully resealed to prevent atmospheric moisture and contamination.[10]

-

Safety : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[11] Handle in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment (PPE).[9]

The Chemistry of Boc Group Stability and Degradation

The stability of this compound is almost entirely dictated by the chemistry of the Boc protecting group.

The Principle of Acid Lability

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[12] This deprotection is not a simple hydrolysis but a specific acid-catalyzed elimination reaction.

Mechanism of Acid-Catalyzed Deprotection:

-

Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a moderately strong acid, such as trifluoroacetic acid (TFA).[2]

-

C-O Bond Cleavage : This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage.

-

Formation of Intermediates : The cleavage results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[2]

-

Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine of the parent amino acid.[2] The evolution of gaseous byproducts (isobutylene from the cation and CO₂) drives the reaction to completion.[2]

Caption: Mechanism of Boc group removal via acidolysis.

This specific lability allows for its removal without affecting other protecting groups that are sensitive to different conditions (e.g., base-labile Fmoc or hydrogenation-labile Cbz groups), a strategy known as orthogonal protection.[3][5]

Stability Under Other Conditions

The utility of the Boc group is equally defined by the conditions it resists.

Caption: Stability profile of the Boc protecting group.

-

Basic and Nucleophilic Conditions : The Boc group is completely stable to bases and most nucleophiles, which is why it's compatible with peptide coupling reactions that often use bases like diisopropylethylamine (DIEA).[2][5]

-

Catalytic Hydrogenolysis : Unlike the benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups, the Boc group is stable to catalytic hydrogenation.[1][]

-

Thermal Stress : In the absence of acidic catalysts, the Boc group exhibits good thermal stability. It can withstand moderate temperatures (e.g., 37°C) for extended periods without significant degradation, provided the medium is not acidic.[13]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

For drug development professionals, understanding intrinsic stability requires more than just ideal storage. Forced degradation (or stress testing) is a systematic process of intentionally degrading a compound under more severe conditions than those used for accelerated stability testing.[14][15] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods.[15][16]

A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active compound in the presence of its potential degradation products, thus providing a true measure of its stability.[16]

Experimental Workflow for Forced Degradation

The following workflow outlines a comprehensive forced degradation study for this compound. The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradants without destroying the sample.[14]

Caption: Workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways for this compound and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Class A volumetric flasks, pipettes

-

HPLC-UV system and/or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture in a water bath at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis.

-

Expected Outcome: Significant degradation via deprotection to yield (S)-2-amino-2-cyclopentylacetic acid.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots and neutralize with an equivalent amount of 0.1 M HCl.

-

Expected Outcome: High stability. The Boc group is resistant to base hydrolysis.[1]

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Expected Outcome: The molecule lacks obvious sites for oxidation, so high stability is expected. This condition serves to confirm the method's ability to separate potential oxidative impurities.

-

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.

-

Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C. Periodically dissolve a sample for analysis.

-

Expected Outcome: Generally high stability, although some degradation may occur over extended periods at high temperatures.

-

-

Photostability:

-

Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Expected Outcome: High stability is likely, as the molecule lacks a significant chromophore for absorbing UV-Vis light.

-

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately quantifying the compound and its degradants.[] A combination of chromatographic and spectroscopic techniques provides a comprehensive picture.[18]

Table 3: Key Analytical Techniques for Stability Studies

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary Stability-Indicating Method. Quantifies the parent compound (assay) and detects/quantifies degradation products (purity). | A reverse-phase C18 column is typically used. The method must be developed to achieve baseline separation between the parent peak and all degradant peaks generated during forced degradation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradation Products. | Provides mass-to-charge ratio data for unknown peaks observed in the HPLC chromatogram, allowing for the structural elucidation of degradants (e.g., confirming the mass of the deprotected product).[][18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation. | ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to characterize the structure of any major degradation products that are isolated.[] |

| Thin Layer Chromatography (TLC) | Rapid Qualitative Assessment. | Useful for quick reaction monitoring or preliminary separation condition screening.[] |

Protocol: A Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its primary acid-degradation product.

-

Instrumentation: HPLC with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Self-Validation Principle: This method is validated as "stability-indicating" by analyzing the samples from the forced degradation study. A successful method will show a decrease in the parent compound's peak area under acid stress, with a corresponding increase in a new, well-resolved peak at a different retention time (the deprotected amine), while showing minimal change under basic, oxidative, and photolytic stress.

Conclusion

The stability of this compound is robust under the conditions typically encountered in synthetic chemistry, storage, and handling. Its profile is dominated by the well-understood chemistry of the Boc protecting group, which is characterized by excellent stability towards basic, nucleophilic, and reductive conditions, but predictable lability in the presence of acid.[2][] For professionals in drug development, this predictable degradation pathway is an advantage, allowing for the straightforward design of stability-indicating analytical methods.

By implementing rigorous storage protocols, employing systematic forced degradation studies, and utilizing robust analytical techniques like HPLC, researchers can ensure the integrity of this valuable building block, leading to more reliable synthetic outcomes and a clearer understanding of its behavior in formulated products.

References

- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.

- BOC Sciences. (n.d.). BOC-amino acids.

- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BLD Pharmatech. (n.d.). Safety Data Sheet for (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Albericio, F., & Carpino, L. A. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- BenchChem. (n.d.). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- MedchemExpress.com. (n.d.). This compound.

- MedChemExpress. (n.d.). Certificate of Analysis for this compound.

- Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.

- BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- MedchemExpress.com. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid - Product Data Sheet.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

- Intertek. (n.d.). Protein Forced Degradation Studies.

- National Institutes of Health. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem.

- ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.

- MedchemExpress.com. (n.d.). This compound.

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures.

- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- BLDpharm. (n.d.). 109183-72-4|this compound.

- PubChemLite. (n.d.). (2s)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid.

- Fisher Scientific. (n.d.). 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, 97% Purity.

- Journal of Practical Chemistry. (n.d.). INVESTIGATIONS ON THE STABILITY OF THE Nim-BOC PROTECTING GROUP OF HISTIDINE*.

- BLDpharm. (n.d.). 155976-13-9|(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid.

- BLD Pharmatech. (n.d.). Safety Data Sheet for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. calpaclab.com [calpaclab.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 18. chromatographyonline.com [chromatographyonline.com]

The Synthesis of Boc-Cyclopentylglycine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Design

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into peptide and small molecule therapeutics represents a critical strategy for overcoming the inherent limitations of their natural counterparts.[1][2] These novel building blocks, such as Boc-cyclopentylglycine, offer medicinal chemists a powerful toolkit to modulate the pharmacological properties of drug candidates, enhancing metabolic stability, bioavailability, and target-binding affinity.[3] The cyclopentyl moiety, in particular, introduces lipophilicity and conformational constraints that can significantly improve a molecule's pharmacokinetic profile.[3]

This in-depth technical guide provides a comprehensive overview of the synthetic routes to Boc-cyclopentylglycine, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, providing not only detailed, field-proven protocols but also the underlying chemical principles that govern these transformations. This guide is structured to empower you with the knowledge to not only replicate these syntheses but also to adapt and troubleshoot them for your specific research needs.

Foundational Synthetic Strategies for Boc-Cyclopentylglycine

The synthesis of Boc-cyclopentylglycine can be broadly categorized into two primary approaches: the classical Strecker synthesis followed by Boc protection, and more contemporary asymmetric methods that establish the chiral center with high enantiomeric control from the outset.

The Strecker Synthesis: A Classic and Robust Approach

The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid synthesis due to its simplicity and the ready availability of starting materials.[4][5] This three-component reaction involves the condensation of an aldehyde (cyclopentanecarbaldehyde), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6][7][8]

-

Aldehyde Selection: Cyclopentanecarbaldehyde serves as the direct precursor to the cyclopentyl side chain of the target amino acid.

-

Ammonia and Cyanide Sources: The combination of ammonia and cyanide is fundamental to the formation of the α-aminonitrile intermediate. The reaction is typically performed in a single pot.[6]

-

Hydrolysis: The final step involves the vigorous hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the free amino acid.[6]

Experimental Protocol: Racemic Cyclopentylglycine via Strecker Synthesis

Materials:

-

Cyclopentanecarbaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

Imine Formation and Cyanide Addition:

-

In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water.

-

Add cyclopentanecarbaldehyde (1.0 equivalent) to the solution.

-

In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.

-

Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture with vigorous stirring. A precipitate of the α-aminonitrile should form.

-

Continue stirring at room temperature for 12-24 hours.

-

-

Hydrolysis of the α-Aminonitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours to effect complete hydrolysis of the nitrile to the carboxylic acid.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the crude cyclopentylglycine.

-

Filter the solid and wash with cold water. The crude product can be purified by recrystallization.

-

Following the synthesis of racemic cyclopentylglycine, the crucial step of introducing the tert-butoxycarbonyl (Boc) protecting group is performed.

The Boc group is a cornerstone of modern peptide chemistry, prized for its stability in a wide range of conditions and its facile removal under mild acidic conditions.[9] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[9][10][11][12]

Experimental Protocol: Boc Protection of Racemic Cyclopentylglycine

Materials:

-

Racemic Cyclopentylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[13][14]

-

Dioxane or Tetrahydrofuran (THF)[15]

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

5% Citric Acid Solution[15]

Procedure:

-